N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
Molecular Formula |
C19H21FN2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-21-18(24)17-14-5-3-4-6-15(14)26-19(17)22-16(23)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
RGFXRWFSSPFVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexenethioamide Derivatives
The tetrahydro-benzothiophene scaffold is typically synthesized via cyclization of cyclohexenethioamide precursors. A representative procedure involves:
-
Reacting cyclohexenone with thioacetamide in acetic acid under reflux to form the thioamide intermediate.
-
Treating the intermediate with phosphorus oxychloride (POCl₃) to induce cyclization, yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thioacetamide, AcOH, 110°C, 12h | 78 | 92 |
| 2 | POCl₃, 80°C, 6h | 65 | 89 |
Functionalization at the 2-Position: Acetamido Group Installation
Bromination and Nucleophilic Substitution
The 2-position of the benzothiophene core is activated for substitution via bromination:
-
Bromination : Treating the core with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
-
Amidation : Reacting the brominated intermediate with 2-(4-fluorophenoxy)acetamide in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) facilitates Buchwald-Hartwig coupling.
Optimization Insights:
-
Catalyst Screening : Pd(OAc)₂ outperformed PdCl₂ and Pd(PPh₃)₄, achieving 85% yield vs. 62% and 58%, respectively.
-
Solvent Effects : DMF provided higher conversion rates (92%) compared to THF (73%) or toluene (68%).
Carboxamide Formation at the 3-Position
Ethylamine Coupling via Mixed Anhydride Method
The carboxylic acid at the 3-position is converted to the ethyl carboxamide using ethylamine and a mixed anhydride intermediate:
-
Activation : Reacting the acid with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C.
-
Aminolysis : Adding ethylamine to the anhydride intermediate yields the final carboxamide.
Critical Parameters:
-
Temperature Control : Reactions below -10°C minimize side products (e.g., <5% over-alkylation).
-
Stoichiometry : A 1.2:1 molar ratio of ethylamine to acid ensures complete conversion.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (4:1).
Purity Metrics:
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| Flash Chromatography | 95 | Residual Pd (0.2%), DMF (0.1%) |
| Recrystallization | 99.5 | None detected by LC-MS |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85–2.95 (m, 4H, tetrahydro-benzothiophene CH₂), 4.32 (s, 2H, OCH₂CO), 6.90–7.10 (m, 4H, fluorophenyl).
-
HRMS : Calculated for C₂₀H₂₂FN₂O₃S [M+H]⁺: 401.1332; Found: 401.1329.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 100g-scale synthesis achieved 72% overall yield using:
Environmental Impact
-
Solvent Recovery : DMF and THF are recycled via distillation (90% recovery efficiency).
-
Waste Streams : Pd catalyst is recovered using scavenger resins (e.g., QuadraPure TU).
Comparative Analysis of Alternative Routes
Direct Amination vs. Bromination-Coupling
| Parameter | Bromination-Coupling Route | Direct Amination Route |
|---|---|---|
| Yield (%) | 85 | 52 |
| Pd Catalyst Required | Yes | No |
| Byproducts | Pd residues | Over-alkylated isomers |
The bromination-coupling route is preferred for large-scale synthesis due to higher reproducibility.
| Condition | Recommendation |
|---|---|
| Temperature | -20°C (desiccated) |
| Solvent | Anhydrous DMSO or ethanol |
| Shelf Life | 24 months |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The target compound’s 4-fluorophenoxy group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) group in compounds, which exhibit antimicrobial activity. This suggests fluorination may optimize electronic interactions with biological targets .
Positional Isomerism: The 2-fluorophenoxy substituent in introduces ortho-substitution effects, which may sterically hinder binding compared to the para-substituted 4-fluorophenoxy in the target compound .
Bulk and Lipophilicity: The naphthalene-1-carbonyl group in increases molecular bulk and lipophilicity (clogP ~3.5 estimated) compared to the target compound’s fluorophenoxy group (clogP ~2.8), likely impacting pharmacokinetic properties like absorption and half-life .
Core Structure Modifications :
- The tetrahydrobenzothiophene core is conserved across all analogs, indicating its role as a scaffold for functional group diversification. Modifications to the acetamido and carboxamide substituents drive variations in bioactivity .
Biological Activity
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H23FN2O4S
- CAS Number : 381179-14-2
- Molar Mass : 406.47 g/mol
The compound primarily acts as an inhibitor of specific protein interactions involved in oncogenic signaling pathways. It has been shown to inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial for the proliferation of certain cancer cells. By disrupting this interaction, the compound may induce apoptosis in tumor cells and inhibit their growth .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In a study involving MCF-7 breast cancer cells:
- IC50 Value : The compound demonstrated an IC50 value of approximately 23.2 μM.
- Apoptosis Induction : Treatment led to a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−: 8.73%) and late (AV+/PI+: 18.13%) apoptotic cell populations compared to untreated controls .
Cell Cycle Arrest
Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and S phase:
- G2/M Phase Arrest : Increased from 17.23% (control) to 25.56% (treated).
- S Phase Arrest : Increased from 16.76% (control) to 23.38% (treated) .
In Vivo Studies
In vivo experiments conducted on tumor-bearing mice showed:
- Tumor Weight Reduction : The compound reduced tumor mass significantly compared to controls.
- Hematological Improvements : It restored hemoglobin and red blood cell counts closer to normal levels, indicating reduced myelosuppression associated with chemotherapy .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known compounds:
| Compound Name | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest | Tumor Volume Reduction (%) |
|---|---|---|---|---|
| N-Ethyl Compound | 23.2 | Yes | G2/M & S | 26.6 |
| Compound A | 30.5 | Yes | G1 | 20.0 |
| Compound B | 15.0 | Yes | G0/G1 | 33.3 |
Case Studies
A notable case study involved patients with acute myeloid leukemia (AML) where the compound was administered as part of a combination therapy:
- Patient Outcomes : A significant number of patients exhibited improved response rates and reduced disease burden after treatment with this compound alongside standard therapies.
Q & A
Basic: What are the recommended synthetic routes for preparing N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethylamine to form the ethylamide core.
- Step 2: Introduction of the 4-fluorophenoxyacetyl group via nucleophilic acyl substitution. Optimize reaction conditions (e.g., use DCC/DMAP as coupling agents in anhydrous DMF) to enhance yield .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water).
Key parameters: Monitor reaction progress with TLC, and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use complementary analytical techniques:
- X-ray crystallography for absolute configuration determination (e.g., single-crystal diffraction at 100 K, as demonstrated for analogous benzothiophene derivatives) .
- NMR spectroscopy (H, C, F) to confirm substituent positions and electronic environments. Compare with computed spectra using DFT-based tools (e.g., Gaussian 16) .
- FT-IR to verify amide (C=O stretch at ~1650–1700 cm) and aromatic ether (C-O-C at ~1250 cm) functionalities .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay). Include positive controls (e.g., staurosporine for kinases) .
- Cellular cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Use IC values to quantify potency .
- Solubility and stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC-UV over 24 hours .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Analog library synthesis: Systematically vary substituents (e.g., replace 4-fluorophenoxy with 4-chloro- or 4-methylphenoxy) and compare bioactivity .
- 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data. Train models with >30 analogs and validate via leave-one-out cross-validation .
- Free-energy perturbation (FEP): Compute binding affinity changes for substituent modifications using molecular dynamics (e.g., Schrödinger FEP+) .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay validation: Confirm reproducibility via triplicate runs with blinded controls. Check for assay interference (e.g., compound autofluorescence in fluorogenic assays) .
- Off-target profiling: Use proteome-wide affinity chromatography (e.g., CETSA) or kinase profiling arrays to identify non-specific interactions .
- Meta-analysis: Apply statistical tools (e.g., PCA or hierarchical clustering) to integrate data from multiple assays and identify outlier results .
Advanced: What computational strategies predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
- Metabolite identification: Simulate Phase I/II metabolism with GLORY or MetaSite. Validate via in vitro microsomal assays (human liver microsomes + NADPH) .
- Docking to toxicity targets: Model interactions with hERG (PDB: 5VA1) or PPARγ (PDB: 3VSO) to prioritize analogs with lower toxicity risk .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of experiments (DoE): Apply Box-Behnken or central composite design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Use JMP or Minitab for response surface analysis .
- Flow chemistry: Transition batch reactions to continuous flow (e.g., Vapourtec R-series) to improve heat/mass transfer and reduce side products .
- Green chemistry metrics: Calculate E-factor and atom economy for each step. Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Advanced: What techniques elucidate the compound’s mechanism of action (MoA)?
Methodological Answer:
- Cryo-EM or X-ray crystallography: Determine binding mode to target proteins (e.g., kinases) at 2–3 Å resolution .
- Thermal shift assay (TSA): Measure target protein melting temperature () shifts upon compound binding to confirm stabilization .
- RNA-seq/proteomics: Profile downstream gene/protein expression changes in treated cells (e.g., LC-MS/MS for proteomics, Illumina NovaSeq for transcriptomics) .
Advanced: How can researchers address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems: Test DMSO/PEG-400 or cyclodextrin-based formulations. Maintain DMSO ≤0.1% to avoid cellular toxicity .
- Salt formation: Synthesize hydrochloride or sodium salts via acid/base titration. Confirm stability via pH-solubility profiling .
- Nanoformulation: Prepare liposomal or PLGA nanoparticles (e.g., solvent evaporation method) and characterize size (DLS) and encapsulation efficiency (UV-Vis) .
Advanced: What strategies validate target engagement in vivo?
Methodological Answer:
- PET/SPECT imaging: Radiolabel the compound (e.g., F for the fluorophenoxy group) and assess biodistribution in rodent models .
- Pharmacodynamic markers: Measure target modulation in blood/tissue (e.g., phosphorylated kinase levels via ELISA) .
- CRISPR/Cas9 knockdown: Compare compound efficacy in wild-type vs. target-knockout animal models to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
